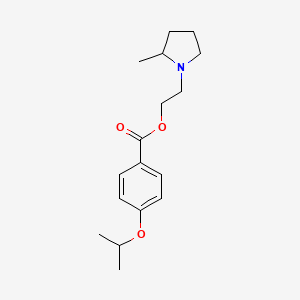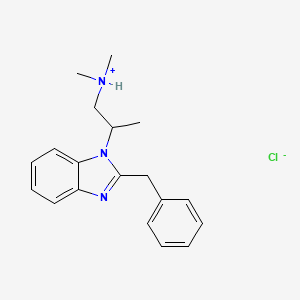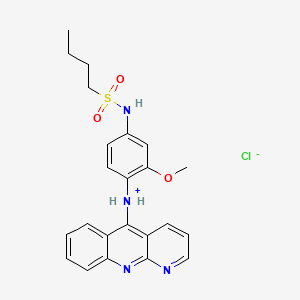
Pachygenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pachygenol is a naturally occurring compound with the molecular formula C23H32O5 . It is known for its diverse biological activities and potential applications in various fields, including medicine and industry. This compound is a type of cardenolide, a class of organic compounds that exhibit significant pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pachygenol involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the core cardenolide structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include sodium tetrahydroborate for reduction reactions and various organic solvents for purification.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as specific plant species known to produce cardenolides. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Pachygenol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reagents like sodium tetrahydroborate.
Substitution: Electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium tetrahydroborate or lithium aluminum hydride.
Substitution: Friedel-Crafts reagents such as aluminum chloride.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a bioactive compound.
Medicine: Investigated for its cardiotonic properties, which can help in treating heart conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Pachygenol involves its interaction with specific molecular targets in the body. It primarily affects the sodium-potassium ATPase enzyme, which plays a crucial role in maintaining cellular ion balance. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Pachygenol is unique among cardenolides due to its specific molecular structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: Known for its potent inhibitory effect on sodium-potassium ATPase.
Strophanthidin: Exhibits similar pharmacological effects but differs in its molecular structure.
This compound stands out due to its specific functional groups and the resulting unique biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
546-03-2 |
|---|---|
Molekularformel |
C23H32O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h2,10,16-19,24-25,27H,3-9,11-13H2,1H3/t16-,17?,18?,19?,21+,22+,23-/m0/s1 |
InChI-Schlüssel |
DUSRIIPEQBGMHU-KQYWMCCWSA-N |
Isomerische SMILES |
C[C@]12CCC3C([C@]1(CCC2C4=CC(=O)OC4)O)CC=C5[C@@]3(CC[C@@H](C5)O)CO |
Kanonische SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CC=C5C3(CCC(C5)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

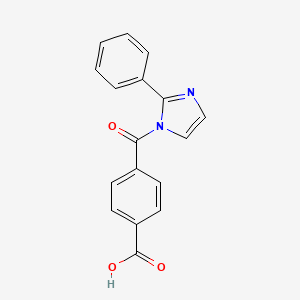
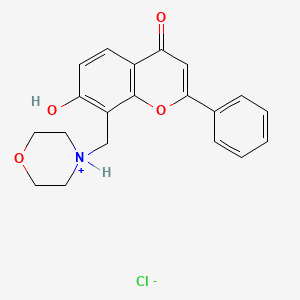


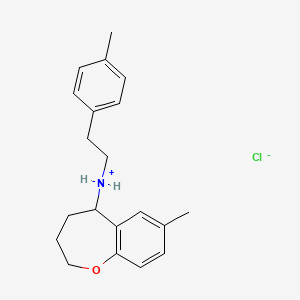

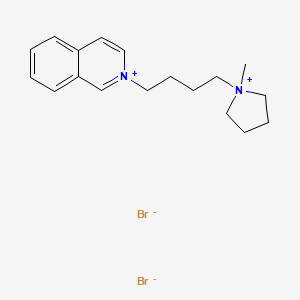
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)
